

# Technical Guide: m-PEG3-Hydrazide for Bioconjugation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *m-PEG3-Hydrazide*

Cat. No.: B7978282

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **m-PEG3-Hydrazide**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document outlines its chemical structure, molecular weight, and provides a detailed experimental protocol for its application in modifying biomolecules.

## Core Concepts: Structure and Physicochemical Properties

**m-PEG3-Hydrazide** is a versatile molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a reactive hydrazide group. The PEG linker enhances the solubility and biocompatibility of the molecule it is conjugated to, while the hydrazide moiety allows for specific covalent attachment to carbonyl groups (aldehydes or ketones).

It is important to note that the nomenclature for PEG linkers can vary between suppliers. The compound with CAS number 1449390-68-4 is sometimes referred to as **m-PEG3-Hydrazide** or m-PEG4-Hydrazide. This guide refers to the structure with the IUPAC name 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide.

Chemical Structure:

Data Presentation: Physicochemical Properties

| Property          | Value                                                         | Reference                                                   |
|-------------------|---------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 1449390-68-4                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 250.29 g/mol                                                  |                                                             |
| IUPAC Name        | 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide       |                                                             |
| Appearance        | Colorless Liquid                                              |                                                             |
| Purity            | >97%                                                          |                                                             |
| Solubility        | Water, DMF, DCM                                               |                                                             |

## Mechanism of Action: Hydrazone Bond Formation

The primary application of **m-PEG3-Hydrazide** in bioconjugation lies in the reaction of its hydrazide group with an aldehyde or ketone functional group on a target molecule. This reaction forms a stable hydrazone bond. This specific reactivity allows for the targeted modification of biomolecules, such as glycoproteins (after oxidation of their sugar moieties to aldehydes) or proteins engineered to contain ketone handles.

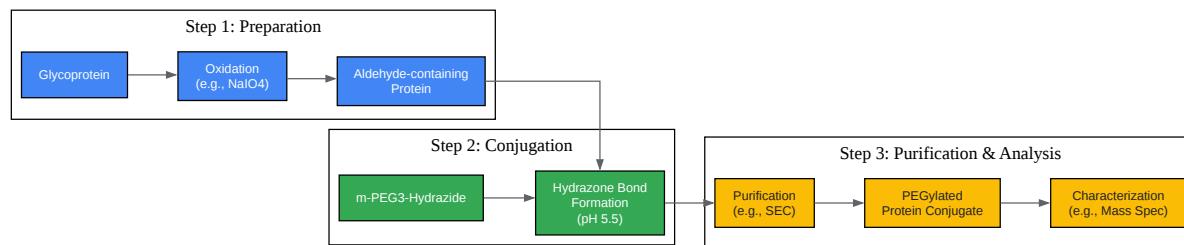
## Experimental Protocols: A Representative Bioconjugation Workflow

The following protocol is a general guideline for the conjugation of **m-PEG3-Hydrazide** to a protein containing an aldehyde group. Optimization of reaction conditions (e.g., pH, temperature, and reactant concentrations) is recommended for each specific application.

### Materials:

- Protein with accessible aldehyde groups (e.g., oxidized glycoprotein)
- **m-PEG3-Hydrazide**

- Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: 1 M Glycine, pH 5.5
- Purification system (e.g., Size Exclusion Chromatography - SEC)
- Aniline (optional, as a catalyst)


Procedure:

- Protein Preparation:
  - If starting with a glycoprotein, oxidize the sialic acid residues to generate aldehyde groups. This can be achieved by treating the protein with a mild oxidizing agent like sodium periodate.
  - After oxidation, remove excess reagents by buffer exchange into the Conjugation Buffer.
- Conjugation Reaction:
  - Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
  - Prepare a stock solution of **m-PEG3-Hydrazide** in the Conjugation Buffer.
  - Add a 20-50 molar excess of the **m-PEG3-Hydrazide** solution to the protein solution.
  - (Optional) For catalysis, aniline can be added to a final concentration of 10-20 mM.
  - Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing.
- Quenching (Optional):
  - To stop the reaction, a quenching reagent that reacts with the excess hydrazide can be added.
- Purification:

- Remove excess **m-PEG3-Hydrazide** and other reaction byproducts from the conjugated protein using a suitable purification method, such as SEC or dialysis.
- Characterization:
  - Characterize the resulting conjugate to determine the degree of labeling (e.g., using mass spectrometry) and confirm its purity.

## Visualization of the Bioconjugation Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using **m-PEG3-Hydrazide**.



[Click to download full resolution via product page](#)

Caption: A schematic overview of the bioconjugation process using **m-PEG3-Hydrazide**.

## Applications in Research and Drug Development

The unique properties of **m-PEG3-Hydrazide** make it a valuable tool in various applications:

- PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.

- Antibody-Drug Conjugates (ADCs): **m-PEG3-Hydrazide** can be used as a linker to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
- PROTACs: In the development of PROteolysis TArgeting Chimeras, this linker can connect a target-binding ligand and an E3 ligase-binding ligand.
- Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [peg.bocsci.com](http://peg.bocsci.com) [peg.bocsci.com]
- 2. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 3. m-PEG4-hydrazide, 1449390-68-4 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Technical Guide: m-PEG3-Hydrazide for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7978282#m-peg3-hydrazide-structure-and-molecular-weight>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)